molecular formula C14H18N4 B2745113 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B2745113
CAS No.: 2097936-90-6
M. Wt: 242.326
InChI Key: NGHQJJTYASXPEY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at three positions:

  • N1: Cyclopentyl group (C₅H₉), introducing steric bulk and lipophilicity.
  • C3: Methanamine (-CH₂NH₂), a primary amine that enhances solubility and enables derivatization.

Molecular Formula: C₁₄H₁₈N₄. Molecular Weight: 242.32 g/mol (calculated). Potential Applications: Based on structural analogs (e.g., Aurora kinase inhibitors in ), this compound may target kinase enzymes, leveraging the methanamine group for binding interactions .

Properties

IUPAC Name

(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQJJTYASXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of cyclopentanone with pyridine-4-carbaldehyde and hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium formate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine exhibit promising anticancer properties. A study published in Cancer Letters highlighted that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Research suggests that pyrazole derivatives can modulate neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Studies have shown that similar pyrazole compounds can act as effective insecticides against various agricultural pests . The ability to modify the side chains allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy.

Material Science Applications

Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers. Its amine functional group allows for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives in vitro against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound significantly reduced cell viability by inducing apoptosis .

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of a pyrazole derivative showed significant reduction in markers of oxidative stress and neuroinflammation. This suggests a protective effect on neuronal cells, providing a basis for further exploration of this compound in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives (Figure 1):

Compound Name Molecular Formula MW (g/mol) N1 Substituent C5 Substituent Key Properties
1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine (Target) C₁₄H₁₈N₄ 242.32 Cyclopentyl Pyridin-4-yl High lipophilicity (cyclopentyl); basic nitrogen (pyridine) enhances solubility.
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine C₁₀H₁₀BrN₃ 252.11 4-Bromophenyl H Aryl bromine increases molecular weight and potential halogen bonding.
1-[1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride C₁₁H₁₃N₃·HCl 223.46 4-Methylphenyl H Hydrochloride salt improves aqueous solubility; methyl group enhances stability.
1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine C₈H₉N₃S 179.25 H 2-Thienyl Sulfur atom influences metabolism; lower molecular weight improves bioavailability.
(1-Methyl-1H-pyrazol-4-yl)methanamine C₆H₁₀N₃ 124.16 Methyl H Compact structure with high solubility; limited steric hindrance.

Figure 1 : Substituent-driven variations in molecular weight, solubility, and lipophilicity.

Biological Activity

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine, with the chemical formula C14H18N4 and CAS number 2097936-90-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

The compound features a pyrazole ring substituted with cyclopentyl and pyridinyl groups, which contribute to its unique chemical behavior. Its structure can be represented as follows:

IUPAC Name (1cyclopentyl5(pyridin4yl)1Hpyrazol3yl)methanamine\text{IUPAC Name }(1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine

Synthesis

The synthesis typically involves multistep reactions starting from cyclopentanone and pyridine derivatives. A common method is the cyclocondensation of cyclopentanone with pyridine-4-carbaldehyde using hydrazine hydrate, followed by reductive amination with formaldehyde and ammonium formate to yield the target compound.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)2.41
HCT-116 (Colon Cancer)2.84
HeLa (Cervical Cancer)0.65

These results indicate that the compound exhibits significant cytotoxic activity, comparable to established chemotherapeutics like doxorubicin .

The mechanism underlying its anticancer activity appears to involve apoptosis induction. Flow cytometry analyses revealed that the compound triggers apoptosis in a dose-dependent manner, increasing caspase 3/7 activity in treated cells . This suggests that it may act through pathways that promote programmed cell death, making it a candidate for further development as an anticancer agent.

Binding Affinity Studies

Preliminary research indicates that this compound may serve as a ligand for various receptors, potentially interacting with specific protein targets involved in cancer progression and other diseases. The binding affinity and selectivity towards these targets are subjects of ongoing investigation.

Case Study 1: In Vitro Evaluation

A study conducted on MCF-7 and HCT-116 cell lines demonstrated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase. This was evidenced by increased expression of cell cycle regulators and apoptotic markers, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Structure–Activity Relationship (SAR)

A systematic study on various derivatives of pyrazole compounds revealed that modifications at specific positions significantly influence biological activity. For instance, substituents on the pyridine ring were found to enhance cytotoxic effects against cancer cells, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 1-[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine, and what critical parameters govern yield optimization?

The synthesis typically involves:

  • Cyclopentyl group introduction : Alkylation of pyrazole precursors using cyclopentyl halides under basic conditions (e.g., K2_2CO3_3) .
  • Pyridinyl substitution : Suzuki-Miyaura coupling of halogenated pyrazoles with pyridin-4-ylboronic acids, requiring Pd catalysts (e.g., Pd(PPh3_3)4_4) and inert atmospheres .
  • Methanamine functionalization : Reductive amination or nucleophilic substitution to introduce the primary amine group, often using NaBH4_4 or NH3_3/MeOH .
    Key parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Yield optimization requires monitoring intermediates via TLC or LC-MS .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopentyl (δ 1.5–2.5 ppm, multiplet) and pyridinyl (δ 8.0–8.5 ppm, doublet) groups. Methanamine protons appear as broad singlets (δ 1.8–2.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C14_{14}H19_{19}N5_5: 265.36 g/mol) .

Advanced Research Questions

Q. What computational methods are recommended to predict biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the pyridinyl and pyrazole moieties as hydrogen-bond donors/acceptors .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution, particularly at the methanamine group, which may influence solubility and reactivity .

Q. How should researchers resolve contradictions in regioselectivity data during pyrazole functionalization?

Conflicting regioselectivity (e.g., C-3 vs. C-5 substitution) can arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) at C-5 direct electrophiles to C-3. Use Hammett plots to correlate substituent effects .
  • Steric hindrance : Bulky cyclopentyl groups may favor substitution at less hindered positions. Compare reaction outcomes using 2D NMR (NOESY) to assess spatial interactions .
    Methodology : Perform competitive experiments with isotopic labeling (e.g., 15^{15}N) and analyze via LC-MS/MS .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Chromatography : Use flash column chromatography with gradient elution (hexane/EtOAc 8:2 to 6:4) for polar intermediates like aminopyrazoles .
  • Acid-base extraction : Isolate amine-containing intermediates via pH-dependent solubility (e.g., HCl washes to protonate amines) .
  • Crystallization : Recrystallize final products from EtOH/H2_2O mixtures to achieve >95% purity (validate via HPLC, C18 column, 0.1% TFA in H2_2O/MeCN) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation products via UPLC-QTOF at 0, 24, and 48 hours .
  • Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C). Use DSC/TGA to assess thermal decomposition thresholds .

Critical Analysis of Evidence

  • Conflicting synthetic protocols (e.g., Suzuki coupling conditions in vs. ) highlight the need for substrate-specific optimization.
  • Computational predictions from require experimental validation via SPR or ITC binding assays.
  • Stability data gaps (e.g., oxidation susceptibility of the pyrazole ring) warrant further study using radical initiators like AIBN .

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